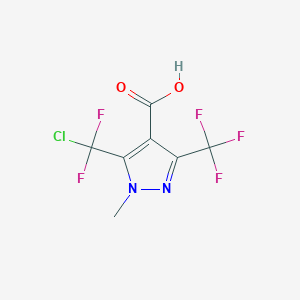

5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-[chloro(difluoro)methyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF5N2O2/c1-15-4(6(8,9)10)2(5(16)17)3(14-15)7(11,12)13/h1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTGULRUPQHWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101127545 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421603-58-8 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421603-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101127545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Fluorinated Acyl Intermediates

- Starting materials such as 2,2-difluoroacetyl halides (fluoride or chloride variants) are reacted with α,β-unsaturated esters in the presence of acid scavengers (e.g., triethylamine or N,N-diisopropylethylamine) under controlled low temperatures (-10 to 5 °C).

- The reaction proceeds via nucleophilic addition followed by alkaline hydrolysis (using sodium hydroxide or potassium hydroxide) to convert esters into carboxylate intermediates.

- Organic solvents like dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane are employed for optimal solubility and reaction control.

Cyclization to Form Pyrazole Ring

- The α-difluoroacetyl intermediate is subjected to condensation and cyclization with methylhydrazine aqueous solution (≥40% mass concentration).

- Catalysts such as sodium iodide or potassium iodide are used to facilitate the cyclization.

- The reaction is carried out initially at low temperatures (-30 °C to 0 °C) to control reaction kinetics and minimize side reactions.

- Subsequently, the mixture is heated (50-120 °C) under reduced pressure to promote ring closure and removal of volatile by-products.

- Acidification (pH 1-2) with hydrochloric acid precipitates the crude pyrazole product.

Purification

- The crude product contains isomeric impurities; the ratio of desired product to isomers in crude form is approximately 93-96:4-7.

- Recrystallization from alcohol-water mixtures (e.g., 35-65% methanol, ethanol, or isopropanol in water) significantly enhances purity, achieving >99.5% chemical purity.

- This step also reduces the number of recrystallizations needed compared to older methods.

Detailed Reaction Conditions and Example

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Substitution/Hydrolysis | 2,2-difluoroacetyl halide + α,β-unsaturated ester + triethylamine; solvent: dioxane; temp: -10 to 5 °C; then NaOH aq. | Formation of α-difluoroacetyl carboxylate intermediate |

| Condensation/Cyclization | α-difluoroacetyl intermediate + methylhydrazine (40% aq.) + NaI catalyst; temp: -30 to 0 °C initially, then 50-120 °C under reduced pressure | Pyrazole ring formation and cyclization |

| Acidification | HCl to pH 1-2 | Precipitation of crude pyrazole acid |

| Recrystallization | Alcohol-water mixture (e.g., 40% ethanol aqueous) | Purification to >99.5% purity |

- 393 g isopropyl N,N-dimethylamino acrylate, 303.6 g triethylamine, and 3000 mL dioxane reacted with 235.3 g 2,2-difluoroacetyl fluoride at -10 to 5 °C.

- After hydrolysis with NaOH and addition of 187.4 g sodium iodide catalyst, 316.7 g methylhydrazine (40% aqueous) was added at -30 to -20 °C.

- Post reaction and acidification, crude product was recrystallized from 40% aqueous ethanol to yield 344.8 g of pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a product:isomer ratio of 96:4.

Advantages of the Method

- Utilizes readily available and inexpensive starting materials.

- Achieves high yields with minimized isomer formation (isomer content reduced to 4-7% in crude).

- Simple operation with fewer recrystallization cycles compared to previous methods.

- High purity product (>99.5%) suitable for use as intermediates in pharmaceuticals and agrochemicals.

- Reaction conditions (temperature, catalyst, solvent) are optimized for scalability and reproducibility.

While the detailed patent focuses on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the introduction of chlorodifluoromethyl and trifluoromethyl groups at the 5- and 3-positions respectively can be achieved by:

- Using appropriately substituted fluorinated acyl halides (e.g., chlorodifluoroacetyl halides) in the initial substitution step.

- Controlling reaction conditions to preserve the halogen substituents during cyclization.

- Post-cyclization functional group manipulation if necessary.

A related patent describes acidification and ring closure steps involving sodium or potassium carbonate bases and carbon dioxide for related pyrazole derivatives, which may be adapted for the chlorodifluoromethyl-trifluoromethyl substituted target compound.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Starting materials | 2,2-difluoroacetyl halide, α,β-unsaturated ester | Halide can be F or Cl substituted |

| Acid scavenger | Triethylamine, N,N-diisopropylethylamine | Controls acidity during substitution |

| Solvent | Dioxane, THF, DCM, 1,2-DCE | Solubility and reaction control |

| Hydrolysis agent | NaOH, KOH | Converts ester to acid intermediate |

| Catalyst | Sodium iodide, potassium iodide | Facilitates cyclization |

| Methylhydrazine concentration | ≥40% aqueous solution | Condensation agent for pyrazole ring formation |

| Temperature (substitution) | -10 to 5 °C | Controls reaction rate and selectivity |

| Temperature (cyclization) | -30 to 0 °C initially, then 50-120 °C | Ensures ring closure and by-product removal |

| pH during acidification | 1-2 | Precipitates crude product |

| Recrystallization solvent | Alcohol-water (35-65% alcohol) | Purification to high chemical purity |

Analyse Chemischer Reaktionen

Types of Reactions

5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation

Wirkmechanismus

The mechanism of action of 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, leading to increased stability and reactivity. This compound can inhibit or activate various enzymes and receptors, depending on its specific structure and functional groups .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Similarities

The table below highlights key structural analogs and their substituent differences:

| Compound Name | Position 5 Substituent | Position 3 Substituent | CAS Number | Similarity Score |

|---|---|---|---|---|

| 5-(Chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | ClCF₂ (chlorodifluoromethyl) | CF₃ (trifluoromethyl) | N/A | Reference |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | H | CHF₂ (difluoromethyl) | 176969-34-9 | 0.70 |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | H | CF₃ | 113100-53-1 | 0.69 |

| 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | OCF₂H (difluoromethoxy) | CF₃ | 1379794-41-8 | 0.65* |

| 5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | O-C₆H₄Cl (3-chlorophenoxy) | CF₃ | 282523-49-3 | 0.60 |

*Similarity estimated based on structural alignment.

Key Observations :

- Chlorodifluoromethyl vs.

- Chlorodifluoromethyl vs. 3-Chlorophenoxy: The aromatic phenoxy group increases molecular weight (321 vs. ~260 g/mol) and may enhance binding to biological targets due to π-π interactions .

Physicochemical Properties

Data from related compounds ():

| Compound Name | Melting Point (°C) | Molecular Weight | Solubility (Predicted) |

|---|---|---|---|

| This compound | Not reported | ~260 | Low (high fluorination) |

| 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Not reported | 260.12 | Moderate |

| 5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Not reported | 321.65 | Low (aromatic group) |

| 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Not reported | 180.08 | High |

Biologische Aktivität

5-(Chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is . Key physical properties include:

- Molecular Weight : 202.57 g/mol

- Melting Point : 94–95 °C

- Boiling Point : 94–95 °C at 0.8 mmHg

Synthesis

The synthesis of this compound typically involves the introduction of chlorodifluoromethyl and trifluoromethyl groups onto a pyrazole backbone. Various synthetic routes have been explored, including nucleophilic substitutions and condensation reactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including this compound. For instance, research demonstrated that derivatives containing the pyrazole moiety exhibited significant antifungal activity against various phytopathogenic fungi. A notable derivative showed higher activity than established fungicides like boscalid .

Neuraminidase Inhibition

In a related study focusing on neuraminidase (NA) inhibitors, derivatives of oseltamivir containing the pyrazole structure were synthesized and evaluated. Some compounds exhibited substantial NA inhibitory activity, suggesting that modifications to the pyrazole ring can enhance antiviral properties . The interaction between these compounds and NA was characterized through molecular docking studies, revealing critical hydrogen bonding interactions that contribute to their efficacy.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups significantly enhances biological activity. For example, compounds with halogen substitutions at specific positions on the phenyl ring demonstrated improved inhibitory activities against NA, with the most potent derivatives exhibiting over 70% inhibition at concentrations as low as 10 μM .

| Compound | Substituent | % Inhibition at 10 μM |

|---|---|---|

| 12c | 4-Fluorophenyl | 56.45% |

| 24b | 2-Methylphenyl | 60.91% |

| 26b | 2-Methylphenyl | 72.80% |

Case Studies

- Antifungal Efficacy : A study evaluated several pyrazole derivatives against seven strains of phytopathogenic fungi. The compound demonstrated superior activity compared to traditional fungicides, indicating its potential application in crop protection .

- Neuraminidase Inhibition : Another investigation synthesized a series of C-5-NH2-acyl derivatives of oseltamivir containing pyrazole moieties. The results indicated that certain modifications could lead to enhanced NA inhibition, highlighting the therapeutic potential of these derivatives in antiviral treatments .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(chlorodifluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The synthesis can be adapted from protocols for structurally related pyrazole derivatives. For example:

- Step 1 : React a halogenated pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with chlorodifluoromethane under catalytic conditions to introduce the chlorodifluoromethyl group at the 5-position .

- Step 2 : Methylation at the 1-position using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Introduce the carboxylic acid moiety at the 4-position via oxidation of an aldehyde intermediate (e.g., using KMnO₄ or Jones reagent) .

Key Considerations : Optimize reaction temperatures (typically 60–100°C) and solvent systems (e.g., DMF or THF) to minimize side reactions. Confirm intermediate purity via TLC or HPLC before proceeding.

Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, the methyl group (1-position) appears as a singlet at ~3.5 ppm, while trifluoromethyl (3-position) and chlorodifluoromethyl (5-position) groups show distinct shifts .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Analyze using a diffractometer (e.g., Enraf–Nonius CAD-4) to determine unit cell parameters (e.g., monoclinic P2/c) and bond angles (e.g., C–Cl bond length ~1.73 Å) .

Data Interpretation : Compare experimental results with computational models (DFT) to resolve ambiguities in stereoelectronic effects .

Q. What analytical methods are suitable for assessing physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–10) and measure concentrations via UV-Vis spectroscopy (λ ~260 nm) .

- Stability : Conduct accelerated degradation studies under thermal (40–80°C) and photolytic conditions (ICH Q1B guidelines). Monitor decomposition products using LC-MS .

- pKa Determination : Use potentiometric titration or capillary electrophoresis to assess ionization behavior, critical for bioavailability predictions .

Advanced Research Questions

Q. How can reaction pathways involving this compound be elucidated, particularly in nucleophilic substitution or oxidation reactions?

Methodological Answer:

- Mechanistic Studies : Employ isotopic labeling (e.g., in carboxylate groups) to track oxygen incorporation during oxidation. Use kinetic isotope effects (KIEs) to identify rate-determining steps .

- Computational Modeling : Perform DFT calculations (Gaussian 16) to map potential energy surfaces for key intermediates (e.g., transition states for Cl–CF₂ bond cleavage). Compare activation energies with experimental Arrhenius data .

Case Study : Evidence from chlorodifluoromethylpyrazole analogs suggests that electron-withdrawing groups enhance electrophilicity at the 4-position, favoring nucleophilic attack .

Q. What strategies are effective for studying structure-activity relationships (SAR) in enzyme inhibition or ligand binding?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonding (carboxylic acid with active-site Zn²⁺) and hydrophobic contacts (trifluoromethyl groups) .

- In Vitro Assays : Measure IC₅₀ values against recombinant enzymes (e.g., COX-1/2) using fluorescence-based activity assays. Correlate substituent effects (e.g., Cl vs. CF₃) with inhibitory potency .

Data Interpretation : Contradictions in SAR (e.g., reduced activity with bulkier substituents) may arise from steric hindrance or altered pharmacokinetics .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Methodological Answer:

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Train datasets with bioactivity data from analogs (e.g., IC₅₀ values from ) .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives using FEP simulations (Schrödinger Suite). Prioritize synthetic targets with predicted ΔΔG < -2 kcal/mol .

Case Study : Derivatives with electron-deficient pyrazole cores show enhanced metabolic stability in microsomal assays .

Q. What in vivo or in vitro models are appropriate for evaluating pharmacokinetic properties?

Methodological Answer:

- ADME Profiling : Use Caco-2 cell monolayers to assess intestinal permeability. Measure plasma protein binding via equilibrium dialysis .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS. Identify major metabolites (e.g., glucuronide conjugates) .

Contradiction Note : Discrepancies between in vitro and in vivo half-lives may arise from transporter-mediated uptake or tissue distribution effects .

Q. Notes

- Discrepancies in synthesis protocols (e.g., reaction times or yields) should be addressed through controlled optimization studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.